molecular formula C27H22S2 B3302315 Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl- CAS No. 915951-88-1

Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-

Cat. No.: B3302315
CAS No.: 915951-88-1
M. Wt: 410.6 g/mol
InChI Key: MUORNGJAXRXEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-: is a complex organic compound featuring a thiophene ring system, which is a sulfur-containing heterocycle, and a cyclopentadiene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives often involves heterocyclization reactions. For this specific compound, one possible synthetic route could involve the following steps:

  • Formation of the Thiophene Ring: Starting with a suitable precursor, such as a diketone, the thiophene ring can be formed through a cyclization reaction.

  • Coupling with Cyclopentadiene: The thiophene ring can then be coupled with cyclopentadiene using a Diels-Alder reaction or similar cycloaddition process.

  • Substitution Reactions: Further substitution reactions can introduce the phenyl and methyl groups at the appropriate positions on the thiophene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the thiophene ring into sulfoxides or sulfones.

  • Reduction: Reduction reactions can reduce the thiophene ring to form thiophene derivatives with different functional groups.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are often employed.

Major Products Formed:

  • Oxidation: Thiophene sulfoxides and sulfones.

  • Reduction: Reduced thiophene derivatives.

  • Substitution: Halogenated thiophenes and various substituted thiophenes.

Scientific Research Applications

Chemistry and Materials Science: Thiophene derivatives are widely used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)

Medicine: Thiophene-based compounds have shown various pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. They are used in the design of drugs and therapeutic agents.

Industry: In the chemical industry, thiophene derivatives are used as corrosion inhibitors and in the production of polymers and other materials.

Mechanism of Action

The mechanism by which thiophene derivatives exert their effects often involves interactions with biological targets such as enzymes, receptors, and ion channels. The specific molecular targets and pathways can vary depending on the derivative and its intended application.

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

  • Thiophene-2,5-dimethylcarboxylic acid: Employed in the production of dyes and pigments.

  • Thiophene-3-carboxylic acid: Utilized in the manufacture of electronic materials.

Uniqueness: Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-] stands out due to its complex structure and potential applications in advanced materials and medicinal chemistry. Its unique combination of thiophene and cyclopentadiene moieties offers distinct electronic and biological properties compared to simpler thiophene derivatives.

Properties

IUPAC Name

2-methyl-3-[5-(2-methyl-5-phenylthiophen-3-yl)cyclopenta-1,4-dien-1-yl]-5-phenylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22S2/c1-18-24(16-26(28-18)20-10-5-3-6-11-20)22-14-9-15-23(22)25-17-27(29-19(25)2)21-12-7-4-8-13-21/h3-8,10-17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUORNGJAXRXEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C2=CC=CC=C2)C3=CCC=C3C4=C(SC(=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731944
Record name 3,3'-(Cyclopenta-2,5-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915951-88-1
Record name 3,3'-(Cyclopenta-2,5-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-
Reactant of Route 2
Reactant of Route 2
Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-
Reactant of Route 3
Reactant of Route 3
Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-
Reactant of Route 4
Reactant of Route 4
Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-
Reactant of Route 5
Reactant of Route 5
Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-
Reactant of Route 6
Reactant of Route 6
Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.